molecular formula C9H9BrFNO B1292925 4-Bromo-2-fluoro-N,N-dimethylbenzamide CAS No. 749927-80-8

4-Bromo-2-fluoro-N,N-dimethylbenzamide

Cat. No. B1292925
CAS RN: 749927-80-8
M. Wt: 246.08 g/mol
InChI Key: MKVVUOADKLZUTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-Bromo-2-fluoro-N,N-dimethylbenzamide is a derivative of benzamide with bromo and fluoro substituents on the benzene ring and dimethyl groups attached to the amide nitrogen. While the provided papers do not directly discuss this compound, they offer insights into similar structures and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related halogenated benzamide compounds typically involves halogenation reactions, as seen in the synthesis of antipyrine derivatives where bromination and chlorination are key steps . Similarly, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine involves diazotization followed by bromination . These methods suggest that the synthesis of this compound could also involve strategic halogenation of a suitable precursor, possibly involving diazotization or direct halogenation techniques.

Molecular Structure Analysis

X-ray diffraction data is commonly used to determine the crystal and molecular structure of such compounds . For instance, the crystal structure of N-(dimethylcarbamothioyl)-4-fluorobenzamide and its metal complexes revealed a slightly distorted square planar geometry around the metal center . This indicates that the molecular structure of this compound could also be elucidated using similar X-ray crystallographic techniques to reveal its geometry and conformation.

Chemical Reactions Analysis

The reactivity of halogenated benzamides can be inferred from studies on similar compounds. For example, the electrochemical behavior of metal complexes of N-(dimethylcarbamothioyl)-4-fluorobenzamide was investigated using cyclic voltammetry, showing that these complexes exhibit electroactive properties . This suggests that this compound may also participate in electrochemical reactions, potentially forming complexes with metals or undergoing redox reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzamides can be diverse. The intermolecular interactions, such as hydrogen bonding and π-interactions, play a significant role in the stabilization of their solid-state structures . The presence of halogen atoms can lead to halogen bonding interactions, as seen in cocrystals of 4-bromobenzamide with dicarboxylic acids . These interactions can influence the melting points, solubility, and other physical properties of the compound. Additionally, the electronic properties, such as absorption and fluorescence spectra, can be affected by the substitution pattern on the benzene ring, as demonstrated by the study on 2-bromo-3-N-(N',N'-dimethylformamidino)benzanthrone .

Scientific Research Applications

Serotonin Transporter Imaging Agent

4-Bromo-2-fluoro-N,N-dimethylbenzamide derivatives have been synthesized as precursors for new serotonin transporter imaging agents. These agents are used in positron emission tomography (PET) imaging to study serotonin transporter distribution in the brain. They have shown high uptake in rat brains, particularly in serotonin transporter-rich areas, suggesting potential for neurological research and diagnostics (Shiue, Fang, & Shiue, 2003).

Fluorescent Azobenzenes

Azobenzenes with substituents like 4-bromo have been developed for intense fluorescence emissions. These compounds, including 4-bromo derivatives, are used in the visualization of living tissues, indicating potential applications in biological imaging and research (Yoshino et al., 2010).

Molecular Structure Studies

Studies on 4-halo-1,2,3,5-dithiadiazolyl radicals, including 4-bromo derivatives, have been conducted to understand their crystal structures. These studies are significant in the field of crystallography and help in understanding the molecular interactions and properties of such compounds (Knapp et al., 2005).

Nanoparticle Synthesis

This compound derivatives have been utilized in the synthesis of nanoparticles with enhanced brightness and emission tuning. These nanoparticles have applications in materials science and could be used in the development of advanced optical materials and sensors (Fischer, Baier, & Mecking, 2013).

Electrochemical Fluorination

The compound has been studied in the context of electrochemical fluorination, which is a significant process in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals (Shainyan & Danilevich, 2006).

High-Pressure Chemical Reactions

Research has been conducted on the reaction of 2-halogenopyridines, including 2-bromo and 2-fluoro derivatives, with dimethyl acetylenedicarboxylate under high pressure. This study contributes to the understanding of chemical reactions under extreme conditions, which is important for industrial chemistry (Matsumoto, Ikemi-Kono, & Uchida, 1978).

Safety and Hazards

4-Bromo-2-fluoro-N,N-dimethylbenzamide is harmful by inhalation, in contact with skin, and if swallowed. In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention .

properties

IUPAC Name

4-bromo-2-fluoro-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c1-12(2)9(13)7-4-3-6(10)5-8(7)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVVUOADKLZUTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640780
Record name 4-Bromo-2-fluoro-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

749927-80-8
Record name 4-Bromo-2-fluoro-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-fluoro-N,N-dimethylbenzamide
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-fluoro-N,N-dimethylbenzamide
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-fluoro-N,N-dimethylbenzamide
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-fluoro-N,N-dimethylbenzamide
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-fluoro-N,N-dimethylbenzamide
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-fluoro-N,N-dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.